molecular formula C6H15Cl2NO B1378292 [2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride CAS No. 878788-47-7

[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride

Cat. No.: B1378292
CAS No.: 878788-47-7
M. Wt: 188.09 g/mol
InChI Key: LYAMMBTVGKOGFL-UHFFFAOYSA-N
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Description

[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride: is an organic compound with the molecular formula C₆H₁₅Cl₂NO. It is a hydrochloride salt of [2-(2-chloroethoxy)ethyl]dimethylamine, which is a tertiary amine. This compound is commonly used in various chemical synthesis processes and has applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloroethoxy)ethyl]dimethylamine hydrochloride typically involves the reaction of [2-(2-chloroethoxy)ethyl]amine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[2-(2-chloroethoxy)ethyl]amine+dimethylamine+HCl[2-(2-chloroethoxy)ethyl]dimethylamine hydrochloride\text{[2-(2-chloroethoxy)ethyl]amine} + \text{dimethylamine} + \text{HCl} \rightarrow \text{this compound} [2-(2-chloroethoxy)ethyl]amine+dimethylamine+HCl→[2-(2-chloroethoxy)ethyl]dimethylamine hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically obtained as a crystalline solid .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like thiols and amines.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, e.g., thiol substitution yields thioethers.

    Oxidation: N-oxides are the primary products.

    Reduction: Secondary amines are formed

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the preparation of quaternary ammonium compounds.

Biology:

  • Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of [2-(2-chloroethoxy)ethyl]dimethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • [2-(2-Chloroethoxy)ethyl]amine hydrochloride
  • [2-(2-Chloroethoxy)ethyl]trimethylammonium chloride
  • [2-(2-Chloroethoxy)ethyl]ethylamine hydrochloride

Comparison:

Properties

IUPAC Name

2-(2-chloroethoxy)-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClNO.ClH/c1-8(2)4-6-9-5-3-7;/h3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAMMBTVGKOGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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